3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Beschreibung
3-Methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core with specific substitutions at positions 3, 7, and 8. The 8-(methylamino) substituent introduces hydrogen-bonding capabilities, which may influence binding affinity in biological systems . This compound is structurally related to intermediates in linagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor, but diverges in its substitution pattern .
Eigenschaften
IUPAC Name |
3-methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPBZXUEPMRYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Methylamino (target compound) balances polarity and lipophilicity, making it suitable for oral bioavailability .
- Hydroxyethylamino derivatives (e.g., ) show improved aqueous solubility, critical for intravenous formulations.
- Ethylthio substituents () may enhance blood-brain barrier penetration but reduce metabolic stability.
Substituent Variations at Position 7
The 7-(3-phenylpropyl) group distinguishes the target compound from analogs with alternative arylalkyl chains:
Key Findings :
- 3-Phenylpropyl (target compound) provides a balance between hydrophobic interactions and conformational flexibility .
- Phenethyl analogs () exhibit reduced plasma protein binding due to shorter chains.
- Butynyl groups () are critical for cross-coupling reactions in drug development.
Data Tables for Key Physicochemical Properties
Table 3.2. Predicted ADME Properties (Using ChemAxon)
| Compound Name | logP | PSA (Ų) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | 2.5 | 85 | 0.12 | |
| 8-(4-Methylpiperazinyl) analog | 1.8 | 105 | 0.45 | |
| 7-(3-Methylbenzyl) derivative | 3.0 | 78 | 0.08 |
Biologische Aktivität
3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical structure and various identifiers, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C21H27N5O2
- Molecular Weight : 381.48 g/mol
- CAS Number : 6136-37-4
Pharmacological Effects
Research indicates that 3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibits several pharmacological effects:
- CNS Stimulant Activity : The compound has been shown to possess CNS stimulant properties, potentially influencing neurotransmitter systems.
- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, indicating potential use in inflammatory conditions.
- Antitumor Activity : Some studies indicate that purine derivatives can exhibit antitumor effects by interfering with DNA synthesis in cancer cells.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of specific enzymes involved in purine metabolism.
- Modulation of receptor activity related to neurotransmission.
- Interaction with cellular signaling pathways influencing cell proliferation and apoptosis.
Study 1: CNS Stimulation
A study conducted on rodent models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting a stimulant effect on the central nervous system. The study noted a dose-dependent response with higher doses correlating with greater activity levels.
Study 2: Anti-inflammatory Effects
In vitro assays using macrophage cell lines showed that treatment with the compound reduced the production of pro-inflammatory cytokines. This suggests a potential therapeutic application in managing inflammatory diseases.
Study 3: Antitumor Activity
Research published in a peer-reviewed journal indicated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O2 |
| Molecular Weight | 381.48 g/mol |
| CAS Number | 6136-37-4 |
| CNS Activity | Stimulant |
| Anti-inflammatory Activity | Yes |
| Antitumor Activity | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
